4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid

Catalog No.
S3168401
CAS No.
1922897-51-5
M.F
C13H15FO4S
M. Wt
286.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carbo...

CAS Number

1922897-51-5

Product Name

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid

Molecular Formula

C13H15FO4S

Molecular Weight

286.32

InChI

InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

HKFPHIWXYIMUIK-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O

solubility

not available

4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiane ring, a carboxylic acid functional group, and a fluorophenyl substituent. The molecular formula for this compound is C12H11FNO3SC_{12}H_{11}FNO_3S, and its molecular weight is approximately 273.28 g/mol. The compound appears as a white to off-white powder and is soluble in organic solvents such as methanol and dimethyl sulfoxide.

Typical of carboxylic acids and thiane derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
  • Reduction: The carbonyl groups in the dioxo structure can be reduced to alcohols or other functional groups.

These reactions are useful in synthetic organic chemistry for creating derivatives with altered biological or chemical properties.

The synthesis of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid typically involves multi-step synthetic routes, including:

  • Formation of the thiane ring: This can be achieved through the cyclization of appropriate precursors.
  • Introduction of the carboxylic acid group: This may involve oxidation reactions or carboxylation techniques.
  • Substitution reactions: Incorporating the 4-fluorophenyl group through nucleophilic substitution methods.

Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.

This compound has potential applications in:

  • Pharmaceutical research: As a lead compound or intermediate in drug development targeting specific diseases.
  • Material science: In the synthesis of polymers or materials with specialized properties.
  • Chemical biology: As a probe for studying biological processes or enzyme interactions.

Interaction studies involving 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies on similar compounds suggest that they may interact with protein kinases and other enzymes, potentially leading to inhibition or modulation of their activity. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Fluorobenzylthioacetic acidContains a fluorobenzyl groupKnown for anti-inflammatory properties
2-(4-Fluorophenyl)-2-thiazoline-4-carboxylic acidThiazoline ring structureExhibits antibacterial activity
4-(Trifluoromethyl)benzoic acidTrifluoromethyl substituentUsed in agrochemical applications
2-Methyl-1,3-thiazole-4-carboxylic acidThiazole ringPotentially active against certain pathogens

The uniqueness of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid lies in its specific combination of a dioxothiane structure with a fluorinated aromatic substituent, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

1.5

Dates

Last modified: 08-18-2023

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